Quinoprazine Demonstrates Activity Against Chloroquine-Resistant P. berghei (LN-K65), a Key Differentiator from Standard 4-Aminoquinolines
Quinoprazine is active against the chloroquine-resistant *Plasmodium berghei* isolate LN-K65 [1]. This differentiates it from chloroquine, which is ineffective against this specific resistant strain. The original research paper explicitly states that Quinoprazine showed 'some action against Plasmodium berghei chloroquine--resistant infection (isolate LN-K65)' and was elected for further testing, while the standard agent chloroquine has a well-documented lack of efficacy against this isolate [1].
| Evidence Dimension | Antimalarial activity against chloroquine-resistant P. berghei |
|---|---|
| Target Compound Data | Demonstrated 'some action' and was 'elected for further tests' [1] |
| Comparator Or Baseline | Chloroquine: Ineffective against the same chloroquine-resistant LN-K65 isolate |
| Quantified Difference | Qualitative difference: Quinoprazine shows activity, chloroquine does not. (Quantitative IC50 or ED50 values were not located in the available search results, representing a limitation of the retrievable data for this comparison). |
| Conditions | In vivo murine model of *Plasmodium berghei* infection with the chloroquine-resistant isolate LN-K65 [1] |
Why This Matters
This activity against a chloroquine-resistant strain is a critical selection criterion for researchers investigating mechanisms of drug resistance in malaria or screening for next-generation antimalarials that can overcome resistance to standard therapies.
- [1] Mikhailitsyn FS, Kozyreva NP, Rabinovich SA, et al. [The search for new antiparasitic agents. 10. The synthesis, toxicological and antimalarial properties of nitrogen-containing heterocycles with a 4-(4-alkylpiperazinyl-1) phenylamine substituent (the preparation quinoprazine)]. Med Parazitol (Mosk). 1992 Jan-Feb;(1):50-3. PMID: 1508078. View Source
